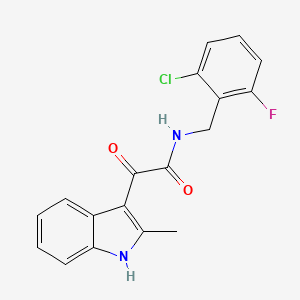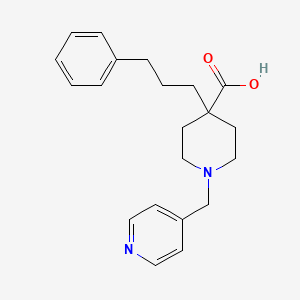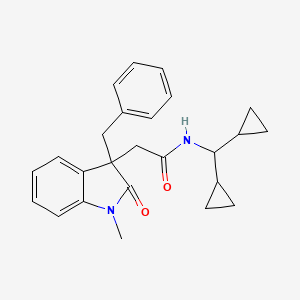![molecular formula C19H23NO5S B5341797 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5341797.png)
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid is a synthetic compound that belongs to the class of sulfonylureas. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the binding to the ATP-sensitive potassium channels in the pancreatic beta cells. This leads to the depolarization of the cell membrane, opening of the voltage-gated calcium channels, and subsequent insulin secretion. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved insulin sensitivity in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased insulin secretion, improved insulin sensitivity in peripheral tissues, and decreased hepatic glucose production. Additionally, it has been shown to have beneficial effects on lipid metabolism, leading to decreased levels of triglycerides and increased levels of high-density lipoprotein (HDL) cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid in lab experiments include its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells, its ability to improve insulin sensitivity in peripheral tissues, and its beneficial effects on lipid metabolism. However, one limitation is the potential for off-target effects due to the involvement of the AMPK pathway.
Direcciones Futuras
There are several future directions for the research on 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid. One direction is to investigate its potential as a combination therapy with other antidiabetic agents. Another direction is to explore its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, this compound has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its specificity for the ATP-sensitive potassium channels in the pancreatic beta cells and its ability to improve insulin sensitivity in peripheral tissues make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis method of 5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid involves the reaction of 4'-bromo-2-methoxyacetophenone with isopropylamine, followed by the reaction with sodium sulfonate and then with 3-cyanobenzoic acid. The final product is obtained after purification through crystallization.
Aplicaciones Científicas De Investigación
5-[(isopropylamino)sulfonyl]-4'-(1-methoxyethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It acts as an insulin secretagogue by binding to the ATP-sensitive potassium channels in the pancreatic beta cells, leading to the depolarization of the cell membrane and subsequent insulin secretion. Additionally, it has been shown to improve insulin sensitivity in peripheral tissues such as liver and muscle.
Propiedades
IUPAC Name |
3-[4-(1-methoxyethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)20-26(23,24)18-10-16(9-17(11-18)19(21)22)15-7-5-14(6-8-15)13(3)25-4/h5-13,20H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDUKRLOOXYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5341718.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5341731.png)

![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5341734.png)
![N-(3,4-dimethylphenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5341742.png)

![ethyl 3-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5341758.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5341763.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5341770.png)

![1-{1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B5341775.png)

![(3aR*,7aS*)-5-methyl-2-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5341789.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-dichlorophenyl]acrylonitrile](/img/structure/B5341804.png)